molecular formula C6H7BrN2 B2393777 2-(2-Bromoethyl)pyrazine CAS No. 1196093-34-1

2-(2-Bromoethyl)pyrazine

Cat. No.: B2393777
CAS No.: 1196093-34-1
M. Wt: 187.04
InChI Key: BNEWGWOTWZOZNU-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)pyrazine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyrazine, where a bromoethyl group is attached to the second carbon of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Bromoethyl)pyrazine can be synthesized through several methods. One common approach involves the bromination of 2-ethylpyrazine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrazines.

    Oxidation: Formation of pyrazinecarboxylic acids.

    Reduction: Formation of dihydropyrazines.

Scientific Research Applications

2-(2-Bromoethyl)pyrazine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic properties.

Comparison with Similar Compounds

    2-(2-Chloroethyl)pyrazine: Similar in structure but with a chloro group instead of a bromo group.

    2-(2-Iodoethyl)pyrazine: Contains an iodo group, which can lead to different reactivity due to the larger atomic size of iodine.

    2-(2-Fluoroethyl)pyrazine: The fluoro group imparts different electronic properties compared to the bromo group.

Uniqueness: 2-(2-Bromoethyl)pyrazine is unique due to the specific reactivity of the bromo group, which can be selectively replaced by various nucleophiles, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-bromoethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEWGWOTWZOZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196093-34-1
Record name 2-(2-bromoethyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-(2′-hydroxyethyl)pyrazine (0.91 g) in 30 mL dichloromethane at 0° C. was added carbon tetrabromide (2.65 g) followed by triphenylphosphine (2.1 g) portionwise. The solution became very dark. After stirring for 1 h the reaction mixture was adsorbed onto HMN diatomaceous earth and purified by silica gel chromatography eluting with 0-5% MeOH/dichloromethane to give a cream solid (3.07 g) that was purified further by silica gel chromatography eluting with 0-50% EtOAc/pentane to give the sub-titled compound (0.47 g, 34%) as a yellow oil.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

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